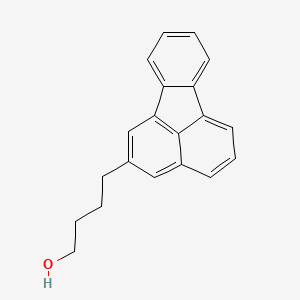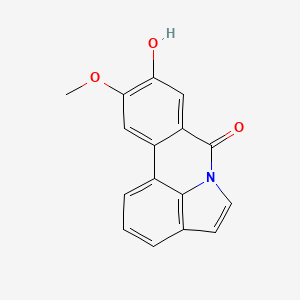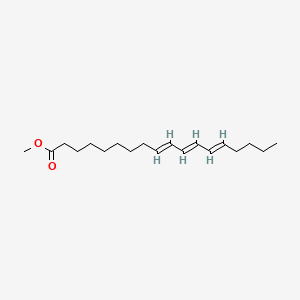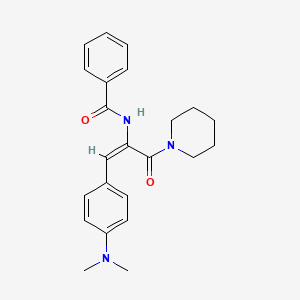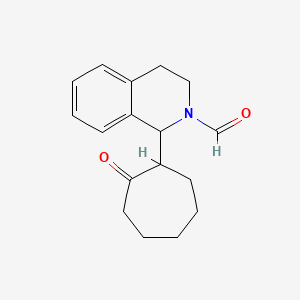
1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
准备方法
The synthesis of 1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cycloheptanone Moiety: This can be achieved through the oxidation of cycloheptanol using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Construction of the Isoquinoline Ring: The isoquinoline ring can be synthesized via the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.
Coupling of the Two Moieties: The final step involves the coupling of the cycloheptanone moiety with the isoquinoline ring, which can be facilitated by using a suitable catalyst and reaction conditions.
化学反应分析
1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction of the carbonyl groups yields the corresponding alcohols.
科学研究应用
1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Isoquinoline derivatives are known for their pharmacological properties, and this compound may have potential as a lead compound for developing new drugs.
作用机制
The mechanism of action of 1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde is not well-studied. based on its structure, it is likely to interact with biological targets such as enzymes and receptors. The isoquinoline ring can participate in π-π interactions with aromatic amino acids in proteins, while the carbonyl groups can form hydrogen bonds with active site residues .
相似化合物的比较
Similar compounds to 1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde include other isoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties.
Quinoline: Widely used in antimalarial drugs.
Isoindoline-1,3-dione: Known for its anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its combination of a cycloheptanone moiety with an isoquinoline ring, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
89216-16-0 |
|---|---|
分子式 |
C17H21NO2 |
分子量 |
271.35 g/mol |
IUPAC 名称 |
1-(2-oxocycloheptyl)-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C17H21NO2/c19-12-18-11-10-13-6-4-5-7-14(13)17(18)15-8-2-1-3-9-16(15)20/h4-7,12,15,17H,1-3,8-11H2 |
InChI 键 |
LDFRECDSPCOXBW-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(=O)CC1)C2C3=CC=CC=C3CCN2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


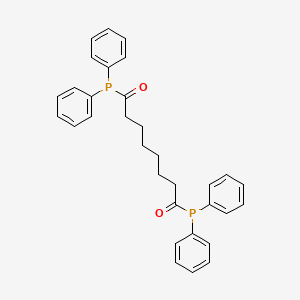
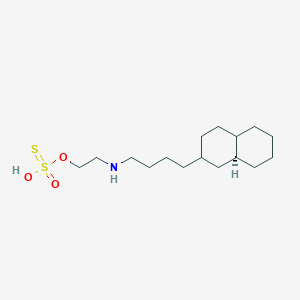


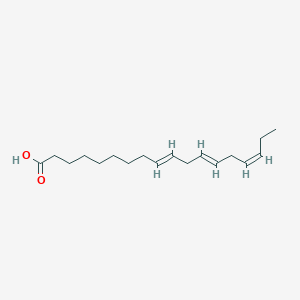

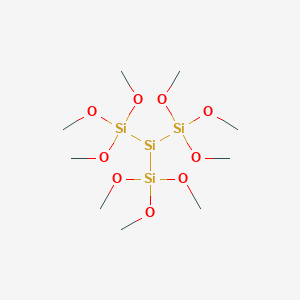
![2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B14152205.png)
![1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14152215.png)
